molecular formula C29H60 B14464816 3,9-Dimethylheptacosane CAS No. 73189-56-7

3,9-Dimethylheptacosane

Cat. No.: B14464816
CAS No.: 73189-56-7
M. Wt: 408.8 g/mol
InChI Key: PKXCPNFABDDIQV-UHFFFAOYSA-N
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Description

3,9-Dimethylheptacosane is a hydrocarbon with the molecular formula C29H60 It is a branched alkane, specifically a dimethyl-branched heptacosane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-dimethylheptacosane can be achieved using 3-methyl thiophene as the building block. The process involves acylation with heptadecanoyl chloride and 4-methylhexanoyl chloride, followed by reduction steps. The final product is obtained through hydrogenation in the presence of a Raney Nickel catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar chemical reactions and catalysts as in laboratory synthesis. The process would likely be optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,9-Dimethylheptacosane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, ketones, or carboxylic acids.

    Substitution: Halogenation reactions can replace hydrogen atoms with halogens like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Alcohols, ketones, or carboxylic acids depending on the reaction conditions.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3,9-Dimethylheptacosane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,9-dimethylheptacosane in biological systems involves its role as a cuticular hydrocarbon. It interacts with the sensory receptors of insects, influencing behaviors such as mating and aggregation. The molecular targets include olfactory receptors and other sensory pathways involved in pheromone detection .

Comparison with Similar Compounds

Similar Compounds

  • 9,13-Dimethylheptacosane
  • 3,12-Dimethylheptacosane
  • 5,17-Dimethylheptacosane

Uniqueness

3,9-Dimethylheptacosane is unique due to its specific branching pattern, which influences its physical properties and biological activity. Compared to other dimethylheptacosanes, it has distinct interactions with biological receptors and different chemical reactivity .

Properties

CAS No.

73189-56-7

Molecular Formula

C29H60

Molecular Weight

408.8 g/mol

IUPAC Name

3,9-dimethylheptacosane

InChI

InChI=1S/C29H60/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-26-29(4)27-24-21-23-25-28(3)6-2/h28-29H,5-27H2,1-4H3

InChI Key

PKXCPNFABDDIQV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C)CCCCCC(C)CC

Origin of Product

United States

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